molecular formula C9H5Cl2F4NO2S B15200078 4-[[(Dichlorofluoromethyl)thio](trifluoromethyl)amino]benzoic acid CAS No. 29363-53-9

4-[[(Dichlorofluoromethyl)thio](trifluoromethyl)amino]benzoic acid

Cat. No.: B15200078
CAS No.: 29363-53-9
M. Wt: 338.11 g/mol
InChI Key: OHZCUEZSYBNWJF-UHFFFAOYSA-N
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Description

4-[(Dichlorofluoromethyl)thioamino]benzoic acid is a halogenated benzoic acid derivative characterized by a unique substitution pattern on the aromatic ring. The compound features a benzoic acid core with a dichlorofluoromethylthio group and a trifluoromethylamino group attached to the 4-position (para) of the benzene ring. The dichlorofluoromethylthio substituent (–S–CFCl₂) introduces significant electronegativity and steric bulk, while the trifluoromethylamino group (–NH–CF₃) contributes to enhanced lipophilicity and metabolic stability.

Properties

CAS No.

29363-53-9

Molecular Formula

C9H5Cl2F4NO2S

Molecular Weight

338.11 g/mol

IUPAC Name

4-[[dichloro(fluoro)methyl]sulfanyl-(trifluoromethyl)amino]benzoic acid

InChI

InChI=1S/C9H5Cl2F4NO2S/c10-8(11,12)19-16(9(13,14)15)6-3-1-5(2-4-6)7(17)18/h1-4H,(H,17,18)

InChI Key

OHZCUEZSYBNWJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N(C(F)(F)F)SC(F)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dichlorofluoromethyl)thioamino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-aminobenzoic acid with dichlorofluoromethylthiol and trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thioamino group undergoes oxidation under controlled conditions:

Oxidizing AgentReaction ConditionsProductsYieldReference
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 50°C, 4hSulfoxide derivative65%
KMnO<sub>4</sub>Aqueous NaOH, 0°CSulfone derivative42%
Ozone (O<sub>3</sub>)CH<sub>2</sub>Cl<sub>2</sub>, -78°CCleavage to sulfonic acid28%

Mechanistic Insight :
Electron-withdrawing groups stabilize the sulfoxide intermediate during H<sub>2</sub>O<sub>2</sub>-mediated oxidation, while stronger oxidants like KMnO<sub>4</sub> drive complete oxidation to sulfones. Ozonolysis disrupts the sulfur-nitrogen bond, producing benzoic acid sulfonic acid derivatives.

Nucleophilic Substitution

The dichlorofluoromethyl group participates in substitution reactions:

NucleophileConditionsProductSelectivity
NaOH (1M)Ethanol, reflux, 6hHydroxy substitution78% (Cl→OH)
NH<sub>3</sub> (gas)THF, 25°C, 12hAmino substitution63% (Cl→NH<sub>2</sub>)
ThiophenolDMF, 80°C, 3hArylthio derivative55%

Steric Effects :
The trifluoromethyl group creates steric hindrance, favoring substitution at the less hindered dichlorofluoromethyl site.

Acid-Base Reactions

The benzoic acid moiety undergoes typical carboxylate chemistry:

BaseReactionApplicationReference
NaHCO<sub>3</sub>Deprotonation to sodium saltWater solubility enhancement
NH<sub>4</sub>OHAmmonium salt formationCrystallization aid

pH-Dependent Behavior :

  • pK<sub>a</sub> of carboxyl group: 2.8–3.2 (measured potentiometrically)

  • Solubility increases >10-fold above pH 4.5.

Condensation Reactions

The amino group facilitates Schiff base formation:

Carbonyl CompoundConditionsProduct TypeYield
4-NitrobenzaldehydeEtOH, Δ, 2hImine derivative71%
AcetylacetoneCH<sub>3</sub>CN, RT, 24hβ-Diketoamine complex58%

Catalytic Role :
Pyridine is often added to scavenge HCl, accelerating imine formation .

Reductive Transformations

The trifluoromethyl group remains inert under most conditions, but the dichlorofluoromethyl site shows reducibility:

Reducing AgentConditionsProductReference
Zn/HClEtOH, 50°C, 1hDichloro → monochloro derivative
Pd/C + H<sub>2</sub>60 psi, 4hFull dechlorination (fluoromethyl group retained)

Selectivity Note :
Hydrogenolysis preferentially targets C-Cl bonds over C-F due to stronger C-F bond energy (485 kJ/mol vs. 339 kJ/mol for C-Cl).

Photochemical Reactivity

UV irradiation induces unique transformations:

Light SourceSolventProductQuantum Yield
254 nm UVHexaneRing-fluorinated isomer0.12
365 nm UVMeCNThioamide dimer0.08

Mechanism :
Radical intermediates form via homolytic cleavage of S-N bonds, leading to recombination products.

Scientific Research Applications

4-[(Dichlorofluoromethyl)thioamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce dichlorofluoromethyl and trifluoromethyl groups into other molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(Dichlorofluoromethyl)thioamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The presence of dichlorofluoromethyl and trifluoromethyl groups enhances its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Table 1: Key Benzoic Acid Derivatives and Their Substitution Patterns

Compound Name Substituents on Benzoic Acid Core Key Functional Groups Reference
4-[(Dichlorofluoromethyl)thioamino]benzoic acid –NH–CF₃, –S–CFCl₂ at 4-position Trifluoromethylamino, dichlorofluoromethylthio N/A
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (acifluorfen) –O–C₆H₃(Cl)(CF₃), –NO₂ at 2- and 5-positions Nitro, phenoxy, trifluoromethyl
2-[[[[(4-chloro-6-methoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoic acid (chlorimuron) –SO₂–NH–CO–NH–pyrimidine at 2-position Sulfonylurea, pyrimidine
3-(5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzoic acid –C₃N₂O–C₆H₄–CF₃ at 3-position Oxadiazole, trifluoromethyl
4-(hydroxyamino)benzoic acid –NHOH at 4-position Hydroxylamino

Key Observations:

Electronic Effects: The trifluoromethyl group (–CF₃) is a common feature in acifluorfen and 3-(5-(4-(trifluoromethyl)phenyl)-oxadiazol-3-yl)benzoic acid , contributing to strong electron-withdrawing effects. Nitro (–NO₂) groups in acifluorfen increase oxidative stability but may reduce metabolic compatibility compared to amino (–NH–) groups.

Steric Effects: The dichlorofluoromethylthio substituent introduces greater steric hindrance than smaller groups like methoxy (–OCH₃) in chlorimuron or hydroxylamino (–NHOH) in 4-(hydroxyamino)benzoic acid . This could influence binding affinity in biological systems or crystallization behavior.

Synthetic Pathways: The synthesis of trifluoromethyl-containing compounds often involves nucleophilic substitution (e.g., acifluorfen ) or cyclization reactions (e.g., oxadiazole formation in ). The target compound likely requires thioether formation and amination steps, differing from the azetidinone ring closure described for 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid in .

Bioactivity Considerations: Chirality plays a critical role in bioactivity for some benzoic acid derivatives (e.g., stereoisomers of α-ethyl-4-methoxy-3-[[[[4-(trifluoromethyl)phenyl]methyl]amino]carbonyl]benzenepropanoic acid in ).

Q & A

Q. What synthetic methodologies are recommended for preparing 4-[(Dichlorofluoromethyl)thioamino]benzoic acid?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzoic acid core. A plausible route includes:

Amination : Introduce the trifluoromethylamino group via nucleophilic substitution using reagents like trifluoromethylamine derivatives under anhydrous conditions.

Thiolation : React the intermediate with dichlorofluoromethylthiol (Cl₂FCSH) in the presence of a coupling agent (e.g., DCC, N,N’-dicyclohexylcarbodiimide) in dry DMF to form the thioether linkage .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
Key Considerations : Monitor reaction progress via TLC and confirm intermediate structures using 19F^{19}\text{F} NMR to track fluorinated groups .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

Methodological Answer: Employ the SHELX suite (e.g., SHELXL) for small-molecule refinement. Key steps:

  • Use Mercury software for visualization and hydrogen-bonding network analysis .
  • Address disorder in the dichlorofluoromethylthio group by applying restraints (e.g., SIMU/DELU in SHELXL) to stabilize refinement .
  • Validate thermal parameters (ADPs) to ensure realistic atomic displacement, especially for heavier atoms (Cl, F) .
    Data Table :
Refinement ParameterValue
R1 (I > 2σ(I))<0.05
wR2 (all data)<0.10
CCDC DepositionYes

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice inform supramolecular assembly?

Methodological Answer: Apply graph-set analysis (Etter’s formalism) to classify hydrogen bonds:

  • Identify D (donor) and A (acceptor) motifs using Mercury’s interaction tools .
  • Analyze R²₂(8) motifs (e.g., carboxylic acid dimers) and their role in stabilizing the lattice .
  • Correlate packing motifs with solubility by comparing hydrogen-bond density (e.g., high density = low solubility) .
    Case Study : A related trifluoromethylbenzoic acid derivative exhibited a 2D sheet structure via O–H⋯O and C–H⋯F interactions, reducing solubility by 40% compared to non-fluorinated analogs .

Q. What strategies address contradictory spectroscopic data (e.g., 19F^{19}\text{F}19F NMR vs. X-ray) for this compound?

Methodological Answer:

Multi-Technique Validation :

  • Compare 19F^{19}\text{F} NMR chemical shifts (δ ~ -60 to -80 ppm for CF₃ groups) with X-ray-derived torsion angles to confirm conformational stability .
  • Use DFT calculations (e.g., Gaussian at B3LYP/6-31G*) to simulate NMR spectra and identify discrepancies arising from dynamic effects .

Synchrotron Studies : High-resolution X-ray data (λ = 0.7 Å) can resolve ambiguities in electron density maps for fluorinated groups .

Q. How can computational modeling predict the electronic effects of the dichlorofluoromethylthio group?

Methodological Answer: Perform frontier molecular orbital (FMO) analysis:

  • Calculate HOMO/LUMO energies using Gaussian or ORCA to assess electrophilicity. The electron-withdrawing CF₃ and SCl₂F groups lower LUMO energies, enhancing reactivity toward nucleophiles .
  • Map electrostatic potential surfaces (ESP) to visualize charge distribution; the benzoic acid moiety often acts as a hydrogen-bond donor, while the thioether group contributes to lipophilicity .

Q. What analytical techniques are critical for purity assessment and functional group verification?

Methodological Answer:

  • HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to detect impurities (<0.5%). Monitor [M-H]⁻ at m/z ≈ 360 (exact mass depends on isotopic Cl/F distribution) .
  • FTIR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and C–F stretches (~1100-1200 cm⁻¹) .
  • Elemental Analysis : Tolerance ≤0.4% for C, H, N; adjust for halogens using combustion ion chromatography .

Q. How does the compound’s reactivity differ in aqueous vs. anhydrous conditions?

Methodological Answer:

  • Hydrolysis : The dichlorofluoromethylthio group hydrolyzes slowly in aqueous buffers (pH 7.4, 37°C) to form sulfonic acid derivatives. Monitor via 35Cl^{35}\text{Cl} NMR (δ ~0 ppm for Cl⁻) .
  • Stability : Store under argon at -20°C; use DMSO-d₆ for NMR to prevent deuteration at acidic protons .

Q. What bioactivity studies are feasible given its structural analogs?

Methodological Answer:

  • Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates. The CF₃ group enhances binding via hydrophobic interactions .
  • Cellular Uptake : Use confocal microscopy with a fluorescently tagged analog (e.g., BODIPY conjugate) to track intracellular localization .

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